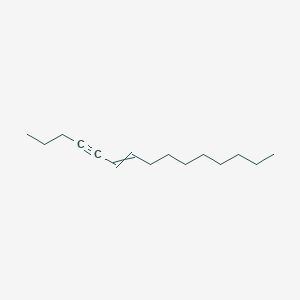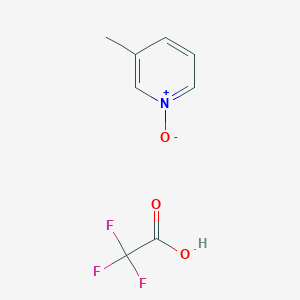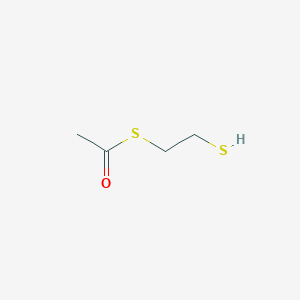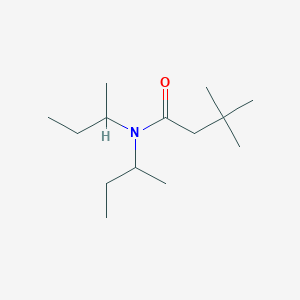
Pentadec-6-en-4-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentadec-6-en-4-yne is an organic compound characterized by the presence of both a double bond and a triple bond within its carbon chain. This compound falls under the category of enynes, which are known for their unique chemical properties and reactivity. The molecular formula for this compound is C15H26, indicating it contains 15 carbon atoms and 26 hydrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentadec-6-en-4-yne can be achieved through various organic reactions. One common method involves the coupling of alkyne and alkene precursors using transition metal catalysts. For instance, the Sonogashira coupling reaction, which employs palladium and copper catalysts, can be used to form the carbon-carbon triple bond. The reaction typically occurs under mild conditions with the use of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of renewable raw materials and green chemistry principles, such as atom efficiency and waste reduction, are emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Pentadec-6-en-4-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the triple bond to a double bond or single bond, forming alkenes or alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Halogenated derivatives
Scientific Research Applications
Pentadec-6-en-4-yne has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving enyne reductases.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which Pentadec-6-en-4-yne exerts its effects involves its interaction with specific molecular targets. For example, in enzyme-catalyzed reactions, the compound may undergo reduction or oxidation, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, ultimately resulting in the desired product. The pathways involved often include the formation of metal-carbene intermediates, particularly in reactions catalyzed by transition metals such as ruthenium.
Comparison with Similar Compounds
Similar Compounds
- Pentadec-1-en-12-yne
- Heptadec-1-en-12-yne
- Hexadec-11-yn-1-ol
Uniqueness
Pentadec-6-en-4-yne is unique due to its specific positioning of the double and triple bonds within the carbon chain. This unique structure imparts distinct reactivity and chemical properties, making it a valuable compound for various synthetic and research applications. Compared to similar compounds, this compound offers a different set of reaction pathways and products, which can be advantageous in specific contexts.
Properties
CAS No. |
93176-18-2 |
|---|---|
Molecular Formula |
C15H26 |
Molecular Weight |
206.37 g/mol |
IUPAC Name |
pentadec-6-en-4-yne |
InChI |
InChI=1S/C15H26/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h12,14H,3-7,9,11,13,15H2,1-2H3 |
InChI Key |
TXHPUUWWERGRCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CC#CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14349373.png)









![Methanone, [2-(2-hydroxyphenyl)cyclopropyl]phenyl-](/img/structure/B14349409.png)



